2-(aminomethyl)-N-(1-phenylethyl)butanamide
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Overview
Description
2-(aminomethyl)-N-(1-phenylethyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an aminomethyl group attached to the butanamide backbone, with a phenylethyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-(1-phenylethyl)butanamide can be achieved through several methods. One common approach involves the reaction of 1-phenylethylamine with a suitable butanoyl chloride derivative in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product.
Another method involves the use of transaminases, which offer an environmentally friendly and economically attractive route for the synthesis of chiral amines. This biocatalytic approach can be optimized to produce enantiomerically pure amines with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental impact. Biocatalytic methods are particularly attractive for industrial applications due to their sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N-(1-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(aminomethyl)-N-(1-phenylethyl)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The phenylethyl substituent may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1-phenylethylamine: A related compound with similar structural features but lacking the butanamide backbone.
2-aminomethylbutanamide: Similar to the target compound but without the phenylethyl substituent.
Uniqueness
2-(aminomethyl)-N-(1-phenylethyl)butanamide is unique due to the combination of its aminomethyl and phenylethyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(aminomethyl)-N-(1-phenylethyl)butanamide |
InChI |
InChI=1S/C13H20N2O/c1-3-11(9-14)13(16)15-10(2)12-7-5-4-6-8-12/h4-8,10-11H,3,9,14H2,1-2H3,(H,15,16) |
InChI Key |
GQUDXODUSLUDIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(=O)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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